molecular formula C31H57N11O9 B12819484 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid

2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid

Cat. No.: B12819484
M. Wt: 727.9 g/mol
InChI Key: RMLJWJUSXLSCMR-YPEXMJEGSA-N
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Description

2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid involves multiple steps, starting from simpler precursors. The synthetic route typically includes the formation of the hexazacyclooctadecane ring system, followed by the introduction of the various functional groups through selective reactions. The reaction conditions often involve the use of protecting groups to ensure the selective introduction of functional groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl groups can yield primary or secondary alcohols.

Scientific Research Applications

2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanoic acid
  • 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]butanoic acid

Uniqueness

The uniqueness of 2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid lies in its specific arrangement of functional groups and the resulting chemical reactivity. This compound’s structure allows for a wide range of chemical modifications and interactions, making it a versatile tool in various scientific and industrial applications.

Properties

Molecular Formula

C31H57N11O9

Molecular Weight

727.9 g/mol

IUPAC Name

2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid

InChI

InChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19+,20-,21-,22-,23-/m1/s1

InChI Key

RMLJWJUSXLSCMR-YPEXMJEGSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO

Origin of Product

United States

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